Cas no 68287-29-6 (3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol)

3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-[(1,1-二氧代-1,2-苯并噻唑-3-基)氨基]丙-1-醇
- 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol
- 3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPAN-1-OL
- 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-ol
- 3-((3-Hydroxypropyl)amino)benzo[d]isothiazole 1,1-dioxide
- 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-propan-1-ol
- BBL015305
- STK742932
- 3-((3-Hydroxypropyl)amino)benzo[d]i
- VS-04897
- CCG-25886
- 3-[(3-hydroxypropyl)amino]-1H-1,2-benzisothiazole-1,1-dione
- SR-01000400607-1
- 68287-29-6
- 3-[(3-HYDROXYPROPYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE
- 3-((3-Hydroxypropyl)amino)benzo[d]isothiazole1,1-dioxide
- 1-propanol, 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-
- 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1-propanol
- CHEMBL4586064
- H30077
- MFCD00763405
- AKOS000112008
- ALBB-012694
- CS-0313445
- SR-01000400607
- A1298/0058990
- 3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol
-
- MDL: MFCD00763405
- インチ: 1S/C10H12N2O3S/c13-7-3-6-11-10-8-4-1-2-5-9(8)16(14,15)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)
- InChIKey: OXCQCCRYWDLSLV-UHFFFAOYSA-N
- ほほえんだ: S1(C2=C([H])C([H])=C([H])C([H])=C2/C(=N/C([H])([H])C([H])([H])C([H])([H])O[H])/N1[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 240.05686342Da
- どういたいしつりょう: 240.05686342Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 87.1
3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D487760-5mg |
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol |
68287-29-6 | 5mg |
$ 50.00 | 2022-06-05 | ||
abcr | AB379162-5g |
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol; . |
68287-29-6 | 5g |
€877.00 | 2024-07-24 | ||
Chemenu | CM523980-1g |
3-((3-Hydroxypropyl)amino)benzo[d]isothiazole 1,1-dioxide |
68287-29-6 | 97% | 1g |
$*** | 2023-05-29 | |
abcr | AB379162-500 mg |
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol |
68287-29-6 | 500MG |
€254.60 | 2022-03-24 | ||
abcr | AB379162-1g |
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol; . |
68287-29-6 | 1g |
€317.00 | 2024-07-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384115-5g |
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1-propanol |
68287-29-6 | 97% | 5g |
¥10080.00 | 2024-05-03 | |
A2B Chem LLC | AJ02892-25g |
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propan-1-ol |
68287-29-6 | >95% | 25g |
$2384.00 | 2024-04-19 | |
A2B Chem LLC | AJ02892-1g |
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propan-1-ol |
68287-29-6 | >95% | 1g |
$509.00 | 2024-04-19 | |
Chemenu | CM523980-5g |
3-((3-Hydroxypropyl)amino)benzo[d]isothiazole 1,1-dioxide |
68287-29-6 | 97% | 5g |
$*** | 2023-05-29 | |
TRC | D487760-10mg |
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol |
68287-29-6 | 10mg |
$ 65.00 | 2022-06-05 |
3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol 関連文献
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-olに関する追加情報
3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol (CAS No. 68287-29-6)
3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol, also known by its CAS number 68287-29-6, is a compound of significant interest in the fields of organic chemistry and material science. This compound belongs to the class of benzothiazoles, which are widely studied due to their unique electronic properties and potential applications in various industries. The structure of this compound features a benzothiazole ring system with a dioxido group and an amino alcohol moiety, making it a versatile building block for further chemical modifications.
The synthesis of 3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol typically involves multi-step reactions, often starting from readily available benzothiazole derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have explored the use of transition metal catalysts to facilitate key transformations, such as coupling reactions and oxidations, which are critical in assembling the complex structure of this compound.
In terms of applications, 3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol has shown promise in several areas. Its ability to act as a ligand in coordination chemistry has been exploited in the development of novel catalysts for organic transformations. For instance, studies have demonstrated its effectiveness in asymmetric catalysis, where it serves as a chiral auxiliary to induce enantioselectivity in reactions. This property is particularly valuable in the pharmaceutical industry for the synthesis of chiral drug molecules.
Moreover, the compound's electronic properties make it a candidate for use in optoelectronic materials. Recent research has focused on incorporating it into organic light-emitting diodes (OLEDs) and photovoltaic devices. The benzothiazole moiety contributes to strong absorption bands in the visible region, which is advantageous for light-harvesting applications. Preliminary results indicate that materials incorporating this compound exhibit improved efficiency and stability under operational conditions.
The biological activity of 3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol has also been a topic of interest. Preclinical studies suggest that it possesses antioxidant and anti-inflammatory properties, which could be harnessed for therapeutic purposes. Additionally, its ability to modulate cellular signaling pathways makes it a potential lead compound for drug discovery efforts targeting diseases such as cancer and neurodegenerative disorders.
In conclusion, 3-(1,1-Dioxido-1,2-benzothiazol-3-yllaminopropan-) 68287 29 6 stands out as a multifaceted compound with diverse applications across chemistry and materials science. Ongoing research continues to uncover new potential uses and improve its synthesis methods. As advancements in chemical technology unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.
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